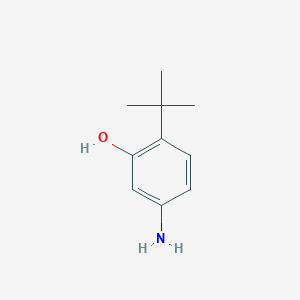

5-Amino-2-tert-butylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTDVWHCSGVIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the NMR Analysis of 5-Amino-2-tert-butylphenol

This guide provides a comprehensive, field-proven approach to the Nuclear Magnetic Resonance (NMR) analysis of 5-Amino-2-tert-butylphenol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind experimental choices. Our focus is on building a robust, self-validating analytical framework for the complete structural elucidation of this important molecule.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₀H₁₅NO, is an aromatic compound featuring a phenol ring substituted with a tert-butyl group, an amino group, and a hydroxyl group.[1] The spatial arrangement of these functional groups dictates the molecule's chemical reactivity, potential for hydrogen bonding, and ultimately its utility in various applications, including as a building block in pharmaceutical synthesis.

A precise understanding of its structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for unambiguous structural determination in solution. This guide will detail the application of one- and two-dimensional NMR experiments to fully characterize this compound.

Predicted NMR Spectra: A Hypothesis-Driven Approach

The numbering of the atoms in this compound for the purpose of this guide is as follows:

Caption: Atomic numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the tert-butyl protons, the aromatic protons, and the exchangeable protons of the amino and hydroxyl groups. The electron-donating nature of the -OH and -NH₂ groups will cause a general upfield shift (shielding) of the aromatic protons relative to benzene (δ ~7.3 ppm).[2]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| tert-Butyl (9H) | 1.2 - 1.4 | Singlet (s) | Nine equivalent methyl protons shielded by the aliphatic carbon. |

| Aromatic H3 (1H) | 6.5 - 6.7 | Doublet (d) | Ortho to the electron-donating -OH group and meta to the -NH₂ group. Coupled to H4. |

| Aromatic H4 (1H) | 6.8 - 7.0 | Doublet of doublets (dd) | Ortho to the -NH₂ group and coupled to H3 and H6. |

| Aromatic H6 (1H) | 6.6 - 6.8 | Doublet (d) | Ortho to the -OH group and meta to the -NH₂ group. Coupled to H4. |

| Amino (-NH₂) (2H) | 3.5 - 5.0 | Broad singlet (br s) | Exchangeable protons; chemical shift is solvent and concentration dependent. |

| Hydroxyl (-OH) (1H) | 4.5 - 6.0 | Broad singlet (br s) | Exchangeable proton; chemical shift is highly dependent on solvent, concentration, and temperature. |

Note: The chemical shifts of -NH₂ and -OH protons are highly variable and can be confirmed by D₂O exchange, which will cause their signals to disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of unique carbon signals will confirm the molecular symmetry.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl (CH₃)₃ | 29 - 31 | Aliphatic carbons of the tert-butyl group. |

| tert-Butyl C(CH₃)₃ | 34 - 36 | Quaternary aliphatic carbon of the tert-butyl group. |

| Aromatic C3 | 115 - 120 | Shielded by the ortho -OH and para -NH₂ directing groups. |

| Aromatic C4 | 118 - 125 | Shielded by the ortho -NH₂ group. |

| Aromatic C6 | 112 - 118 | Shielded by the ortho -OH group. |

| Aromatic C2 | 135 - 140 | Substituted with the tert-butyl group. |

| Aromatic C5 | 140 - 145 | Substituted with the electron-donating -NH₂ group. |

| Aromatic C1 | 148 - 155 | Substituted with the electron-donating -OH group, resulting in a downfield shift. |

Experimental Design: A Step-by-Step Protocol

A systematic approach involving a series of 1D and 2D NMR experiments is essential for complete and accurate structural elucidation.

Caption: Workflow for the NMR analysis of this compound.

Sample Preparation and Initial 1D NMR

Protocol:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. DMSO-d₆ is a suitable choice as it can solubilize the compound and its residual water peak does not overlap significantly with expected analyte signals. It also allows for the observation of exchangeable -OH and -NH₂ protons.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition of ¹H NMR: Acquire a standard ¹H NMR spectrum. This will provide the initial overview of the proton environments.

-

Acquisition of ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments.

-

Acquisition of DEPT-135: A DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[3] In this experiment, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

2D NMR for Connectivity Mapping

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms.

Protocol:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[4] Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, typically through two or three bonds. This will be instrumental in confirming the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to.[5] Each cross-peak indicates a one-bond C-H connection, allowing for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds.[5] This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the tert-butyl protons should show a correlation to the quaternary C(CH₃)₃ and the aromatic C2.

Data Interpretation: Assembling the Structural Puzzle

The final step is the integrated analysis of all acquired spectra.

-

Assign the tert-butyl group: The intense singlet in the ¹H NMR spectrum and the corresponding signals in the ¹³C, DEPT-135, and HSQC spectra will confirm the presence and assignment of the tert-butyl group.

-

Elucidate the aromatic spin system: The COSY spectrum will show correlations between adjacent aromatic protons (H3-H4, H4-H6), confirming their connectivity.

-

Assign aromatic protons and carbons: The HSQC spectrum will link each aromatic proton to its directly attached carbon.

-

Confirm the substitution pattern: The HMBC spectrum is key here. For example, the H6 proton should show a correlation to C2 and C4, and the tert-butyl protons should show a correlation to C2, confirming the relative positions of these groups. The exchangeable protons (-OH and -NH₂) can also show long-range correlations in the HMBC spectrum, further solidifying the assignments.

Conclusion

By following this hypothesis-driven and systematic NMR analysis workflow, researchers can confidently and accurately elucidate the structure of this compound. The integration of 1D and 2D NMR techniques provides a self-validating system that ensures the final structural assignment is robust and reliable. This guide serves as a practical framework for the analysis of this and structurally related molecules, empowering scientists in their research and development endeavors.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation. Retrieved from [Link]

-

Chem LibreTexts. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

Technical Disclosure Commons. (2025, January 23). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Retrieved from [Link]

-

American Chemical Society. (2026, January 23). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2,4-di-tert-butylphenol. Retrieved from [Link]

-

Shandong Hexie New Material Co., Ltd. (n.d.). China 5-Amino-2 4-Di-Tert-Butylphenol Manufacturer and Supplier, Product | Hexie. Retrieved from [Link]

- Salman, S. R., & Kamounah, F. S. (1993). 'H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy, 49(4), 601.

-

Royal Society of Chemistry. (n.d.). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 873055-35-7 | Product Name : 5-Amino-2-(tert-butyl)phenol. Retrieved from [Link]

-

American Chemical Society. (2023, March 28). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

University of the West Indies. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

Chegg.com. (2024, April 8). Solved Assign the peaks in the ?1H NMR spectrum of. Retrieved from [Link]

Sources

Theoretical Framework for the Reactivity of 5-Amino-2-tert-butylphenol

The following technical guide provides a comprehensive theoretical framework for analyzing the reactivity of 5-Amino-2-tert-butylphenol (CAS 873055-35-7) . This document is structured to serve as a blueprint for computational chemists and medicinal chemists investigating this molecule as a scaffold for drug discovery (specifically cystic fibrosis therapeutics like Ivacaftor) or advanced material synthesis.[1]

Executive Summary & Structural Significance[1]

This compound (5-A-2-TBP) represents a unique class of "hindered aminophenols."[1] Its chemical behavior is governed by the interplay between two strong electron-donating groups (EDGs)—the hydroxyl (-OH) and amino (-NH₂) moieties—and the sterically demanding tert-butyl group.[1][2]

From a theoretical standpoint, 5-A-2-TBP is not merely a building block; it is a bifunctional redox-active scaffold .[1] The tert-butyl group at the C2 position provides kinetic stabilization to the phenoxyl radical, enhancing its utility in antioxidant mechanisms and preventing rapid polymerization, while the C5-amino group offers a high-nucleophilicity vector for derivatization (e.g., amide coupling, Schiff base formation).[1]

Key Theoretical Parameters:

-

Steric Field: The

group imposes a significant steric penalty on ortho-substitution at C3, directing electrophilic attack to the C4 and C6 positions.[1] -

Electronic Synergy: The -OH and -NH₂ groups are in a meta relationship, yet their directing effects reinforce specific ring positions, creating highly localized Fukui indices.[1]

Computational Methodology: The "Gold Standard" Protocol[1]

To accurately model the reactivity of 5-A-2-TBP, researchers must employ a self-validating computational workflow.[1] The following protocol synthesizes current best practices in Density Functional Theory (DFT) for phenol-amine systems.

Level of Theory Selection

For systems involving hydrogen bonding and radical stability (e.g., phenoxyl radicals), standard functionals like B3LYP often underestimate barrier heights.[1] The recommended level of theory is:

-

Geometry Optimization: M06-2X / 6-311++G(d,p)

-

Rationale: The M06-2X functional accounts for dispersion forces, critical for accurately modeling the bulky tert-butyl group's interaction with solvents or enzymes [1].[1]

-

-

Solvation Model: SMD (Solvation Model based on Density)

-

Rationale: SMD provides better free energy of solvation (

) estimates for polar solutes than standard PCM, essential for predicting pKa and redox potentials in aqueous/physiological media [2].[1]

-

Computational Workflow Visualization[1]

Figure 1: Standardized computational workflow for characterizing aminophenol reactivity.

Electronic Structure & Reactivity Descriptors[1][2]

Frontier Molecular Orbitals (FMO)

The reactivity of 5-A-2-TBP is defined by the energy gap (

-

HOMO Location: Predominantly localized on the nitrogen lone pair and the aromatic ring carbons C4 and C6.[1] This confirms the amino group is the primary site for initial oxidation or nucleophilic attack.[1]

-

LUMO Location: Distributed across the ring system, indicating the capacity to accept electron density during reduction processes (e.g., quinone formation).[1]

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the preferred sites for intermolecular interactions:

-

Negative Potential (Red): Concentrated around the phenolic Oxygen and amino Nitrogen.[1] These are the H-bond acceptor sites.

-

Positive Potential (Blue): Concentrated on the phenolic Hydrogen and amino Hydrogens.[1]

-

Steric "Blind Spot": The tert-butyl group creates a neutral/non-polar region that shields the C2-OH bond, reducing the acidity of the phenol compared to unsubstituted analogues.[1]

Fukui Functions (Local Reactivity)

To predict exactly where an electrophile (E⁺) or nucleophile (Nu⁻) will attack, we utilize Fukui indices (

| Atom Position | Descriptor | Prediction | Mechanistic Insight |

| N (Amino) | Hard Nucleophile | Primary site for acylation (e.g., amide formation).[1] | |

| O (Phenol) | Soft Nucleophile | Secondary site; requires deprotonation to compete with N. | |

| C4 (Ring) | Electrophilic Attack | The most activated ring carbon for EAS (e.g., nitration, halogenation).[1] | |

| C6 (Ring) | Electrophilic Attack | Secondary EAS site; less sterically hindered than C2 but electronically activated.[1] | |

| C2 (Ring) | Steric Blockade | The tert-butyl group effectively deactivates this position for substitution.[1] |

Mechanistic Pathways: Oxidation & Antioxidant Activity[1]

A critical application of 5-A-2-TBP is as an antioxidant or a metabolic intermediate.[1] Theoretical studies must differentiate between two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .[1]

Bond Dissociation Enthalpy (BDE)

The BDE is the primary descriptor for HAT mechanism efficiency.[1]

-

O-H BDE: The presence of the electron-donating tert-butyl group at the ortho position destabilizes the ground state (steric strain) and stabilizes the resulting phenoxyl radical (spin delocalization), lowering the BDE relative to phenol.[1] This makes 5-A-2-TBP a potent radical scavenger [3].[1]

-

N-H BDE: Generally higher than O-H BDE.[1] However, in highly oxidative environments, the formation of the imino-quinone species is thermodynamically driven.[1]

Quinone-Imine Formation Pathway

The oxidation of 5-A-2-TBP leads to a para-quinone imine-like structure.[1] This is a critical pathway for drug metabolism (e.g., toxicity profiling).[1]

Figure 2: Oxidative transformation pathway from phenol to reactive quinone imine.[1]

Experimental Validation & Applications

Theoretical predictions must be grounded in experimental reality.[1]

-

IR Spectroscopy:

-

Synthesis of Heterocycles:

-

The high nucleophilicity of the C5-amino group and the activated C4/C6 positions make this molecule an ideal precursor for Benzoxazoles .[1]

-

Protocol: Condensation with carboxylic acids typically closes the ring at the Oxygen and Amino positions if they were ortho.[1] Since they are meta, 5-A-2-TBP is more likely used for Azo Dye formation (coupling at C4) or as a linker in PROTACs (Proteolysis Targeting Chimeras).[1]

-

References

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120(1), 215–241.[1] Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] The Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link[1]

-

Klein, E., & Lukeš, V. (2006). DFT/B3LYP study of the O–H bond dissociation enthalpies and proton affinities of para- and meta-substituted phenols in water and benzene.[1] Chemical Physics, 330(3), 515-525.[1] Link[1]

-

BenchChem. this compound Product Data & Reactivity Profile. Link

-

PubChem. Compound Summary for CID 57470209: this compound.[1] Link[1]

Sources

Technical Guide: Steric-Directed Functionalization of 5-Amino-2-tert-butylphenol

[1][2]

Executive Summary

This technical guide explores the synthetic utility of 5-Amino-2-tert-butylphenol (CAS 873055-35-7), a specialized scaffold characterized by a unique "blocked-ortho" motif.[1][2] Unlike generic aminophenols, the presence of a bulky tert-butyl group at the C2 position imposes significant steric constraints that alter the regioselectivity of electrophilic aromatic substitutions and oxidative couplings.[1][2] This guide provides researchers with a roadmap to leverage this steric anchor for discovering novel dye couplers, self-stabilizing polymers, and regioselective drug intermediates.[1][2]

Part 1: Structural Analysis & Reactivity Profile[1]

The "Steric Anchor" Effect

The core reactivity of this compound is defined by the interplay between electronic activation and steric shielding.[1][2]

-

Electronic Push: The molecule possesses two strong electron-donating groups (EDGs): the hydroxyl group (-OH) at C1 and the amino group (-NH

) at C5.[1][2] In a standard meta-aminophenol, these would activate positions 2, 4, and 6.[1][2] -

Steric Block: The tert-butyl group at C2 effectively shuts down reactivity at this position.[1][2] This forces incoming electrophiles to target C4 (para to -OH, ortho to -NH

) or C6 (ortho to -OH, ortho to -NH

Predicted Reactivity Landscape

By directing reactivity away from C2, this scaffold minimizes the formation of complex isomeric mixtures often seen with 3-aminophenol.[1][2]

-

C4-Selective Coupling: The C4 position is electronically super-activated (ortho to amine, para to phenol).[1][2]

-

Self-Stabilizing Functionality: The hindered phenol moiety mimics the structure of BHT (butylated hydroxytoluene), conferring antioxidant properties to any downstream product (e.g., polymers or lipids).[1][2]

Figure 1: Reactivity landscape of this compound. The tert-butyl group at C2 forces regioselectivity toward C4 and C6.[1][2]

Part 2: Novel Synthetic Workflows

Workflow A: Synthesis of Self-Stabilizing Polyurethanes

A novel application for this molecule is its use as a heterofunctional monomer in polyurethane synthesis.[1][2] By incorporating the hindered phenol directly into the polymer backbone, the material gains intrinsic resistance to oxidative degradation [1].[2]

Mechanism:

-

Carbamate Formation: The C5-amino group reacts with a diisocyanate (e.g., HMDI) or cyclic carbonate to form the urethane linkage.[1][2]

-

Pendant Antioxidant: The C1-hydroxyl group, protected by the adjacent tert-butyl group, remains available to scavenge free radicals, preventing polymer aging without leaching out.[1][2]

Workflow B: Regioselective Oxidative Coupling (Dye Synthesis)

This compound serves as a precision "coupler" in oxidative dye chemistry.[1][2] Unlike standard couplers that produce branched oligomers, the C2-block forces linear dimerization or specific C4-coupling with p-phenylenediamines.[1][2]

Target Product: Indoaniline Dyes (High purity due to reduced isomerism).

Part 3: Experimental Protocols

Protocol 1: Regioselective Oxidative Dimerization

This protocol targets the formation of a C4-C4 linked dimer, useful as a precursor for redox-active materials.[1][2]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of this compound in 10 mL of Methanol. If using enzymatic oxidation, add 10 mL of Phosphate buffer (pH 7.4).[1][2]

-

Oxidant Addition:

-

Reaction: Stir vigorously at 25°C. Monitor via TLC (Eluent: 5% MeOH in DCM). The sterically hindered phenol prevents rapid over-oxidation to quinones, favoring the coupling intermediate.[2]

-

Quenching: Filter off the solid oxidant or denature the enzyme with acetone.[1][2]

-

Isolation: Evaporate solvent under reduced pressure. Purify via flash chromatography (Silica gel).

Validation:

-

1H NMR: Look for the disappearance of the C4-proton signal (usually a doublet or triplet in the aromatic region) and the persistence of the tert-butyl singlet (~1.4 ppm).[2]

Protocol 2: Synthesis of Antioxidant-Functionalized Polyurethane Prepolymer

Objective: Create a polymer precursor with intrinsic oxidative stability.[1][2]

Reagents:

-

Solvent: Anhydrous DMF[6]

Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

-

Dissolution: Dissolve this compound in anhydrous DMF.

-

Controlled Addition: Add HMDI dropwise at 0°C to favor amine-isocyanate reaction over phenol-isocyanate reaction (Amine is more nucleophilic).

-

Heating: Warm to 60°C and add DBTDL catalyst. Stir for 4 hours.

-

Workup: Precipitate the prepolymer in cold diethyl ether.

Data Summary Table: Reaction Parameters

| Parameter | Oxidative Coupling (Protocol 1) | Polymerization (Protocol 2) |

| Primary Reactive Site | C4 (Aromatic Ring) | C5-Amino ( |

| Limiting Factor | Steric bulk at C2 prevents ortho-coupling | Nucleophilicity competition ( |

| Temperature | 25°C (Room Temp) | 0°C |

| Key Byproduct | Water / Reduced Metal | None (Addition reaction) |

| Yield Target | 65-75% | >90% |

Part 4: Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available to this scaffold, highlighting the critical role of the tert-butyl group in directing the outcome.

Figure 2: Divergent synthetic pathways.[1][2] The steric bulk ensures cleaner conversion to dimers and linear polymers by blocking the C2 ortho-position.[2]

References

-

Stachelek, S. J., et al. (2006).[1][2][5] "Prevention of oxidative degradation of polyurethane by covalent attachment of di-tert-butylphenol residues." Journal of Biomedical Materials Research Part A, 78A(4), 653–661.[1][2]

-

Patil, V. V., & Shankarling, G. S. (2015).[1][2][3] "Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines." The Journal of Organic Chemistry, 80(16), 7876–7883.[1][2] [1][2]

-

BenchChem. (n.d.).[1][2] "this compound Structure and Properties."

-

ChemicalBook. (2025).[1][2][4] "5-Amino-2,4-di-tert-butylphenol MSDS and Reactivity." (Cited for comparative reactivity of tert-butyl aminophenols).[1][2]

Sources

- 1. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 3. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines [organic-chemistry.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Levoverbenone | C10H14O | CID 92874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tdcommons.org [tdcommons.org]

Methodological & Application

Application Note: Regioselective Synthesis of 5-Amino-2-tert-butylphenols

Executive Summary & Strategic Analysis

The synthesis of 5-amino-2-tert-butylphenol and its derivatives (specifically the 2,4-di-tert-butyl analogue) is a critical workflow in the production of cystic fibrosis therapeutics (e.g., Ivacaftor ).[1][2][3]

The Core Challenge: Direct amination or nitration of 2-tert-butylphenol is governed by the strong ortho/para directing effect of the hydroxyl group.

-

Direct Nitration: Predominantly yields 4-nitro-2-tert-butylphenol (para to -OH) or 6-nitro-2-tert-butylphenol (ortho to -OH).

-

The "Meta" Problem: Accessing the 5-position (meta to -OH) requires overcoming the natural electronic bias of the phenol.

The Solution: To synthesize a 5-amino derivative starting from 2-tert-butylphenol, a Blocking & Protection Strategy is required. The industry-standard protocol involves:

-

Alkylation: Installing a second tert-butyl group at position 4 to block the para site.

-

Protection: Converting the phenolic hydroxyl to a carbonate to alter steric and electronic directing effects.

-

Nitration: Forcing substitution to the sterically accessible 5-position.

-

Deprotection & Reduction: Restoring the phenol and converting the nitro group to an amine.[4]

Note: If the strict mono-tert-butyl product (this compound) is required, it is chemically inefficient to start from 2-tert-butylphenol. The preferred route for the mono-derivative is the alkylation of 3-aminophenol. This guide focuses on the high-value transformation from 2-tert-butylphenol to the 5-amino scaffold.

Chemical Pathway Visualization

The following diagram illustrates the critical "Protection-Direction" strategy required to access the 5-position.

Caption: Workflow for overcoming ortho/para directing effects to access the 5-position.

Detailed Experimental Protocol

Phase 1: Preparation of the "Blocked" Scaffold

Objective: Block the reactive 4-position to prevent para-nitration.

-

Reagents: 2-tert-butylphenol (1.0 eq), tert-Butyl alcohol or Isobutylene (1.2 eq), Sulfuric Acid (Catalytic).

-

Procedure:

Phase 2: Hydroxyl Protection (The Key Regioselectivity Step)

Objective: Convert the phenol to a carbonate. This increases steric bulk at the 1-position, discouraging 6-nitration (ortho) and favoring 5-nitration.

-

Reagents: 2,4-di-tert-butylphenol (1.0 eq), Methyl Chloroformate (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).

-

Protocol:

-

Dissolve 2,4-di-tert-butylphenol in Dichloromethane (DCM) at 0°C.

-

Add Triethylamine (Et₃N) dropwise.

-

Slowly add Methyl Chloroformate, maintaining temperature < 10°C. Exothermic reaction.

-

Warm to room temperature and stir for 2 hours.

-

Quench with water, separate organic layer, dry over MgSO₄, and concentrate.

-

Intermediate: Methyl (2,4-di-tert-butylphenyl) carbonate.

-

Phase 3: Regioselective Nitration

Objective: Introduce the nitro group at position 5.

-

Mechanism: The carbonate group is less activating than the free phenol. The bulky tert-butyl groups at 2 and 4, combined with the carbonate at 1, create a "steric pocket" that makes position 5 the most accessible site for the nitronium ion.

-

Reagents: Protected Carbonate (from Phase 2), HNO₃ (65%), H₂SO₄ (conc).

-

Protocol:

-

Prepare a nitration mixture of HNO₃ and H₂SO₄ at 0°C.

-

Add the Carbonate intermediate slowly to the acid mixture. Caution: Highly Exothermic.[4]

-

Maintain temperature between 0-5°C to prevent de-alkylation.

-

Stir for 1-2 hours.

-

Pour onto ice water. The product (5-nitro derivative) will precipitate.

-

Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water to remove any 6-nitro isomer.

-

Phase 4: Deprotection and Reduction

Objective: Remove the carbonate and reduce the nitro group to an amine.

-

Reagents: 5-Nitro intermediate, KOH (aq), Methanol, Pd/C (5%), Hydrogen (gas) or Ammonium Formate.[4]

-

Protocol:

-

Hydrolysis: Dissolve the nitro-carbonate in Methanol. Add KOH solution. Reflux for 1 hour to cleave the carbonate, yielding 2,4-di-tert-butyl-5-nitrophenol .

-

Reduction:

-

Monitor consumption of nitro compound via TLC/HPLC.

-

Filter through Celite to remove catalyst.

-

Concentrate filtrate to obtain the off-white solid.

-

Quantitative Data & Process Parameters

| Parameter | Specification | Optimization Note |

| Starting Material | 2-tert-butylphenol | Purity >98% required to avoid isomer mixtures. |

| Nitration Temp | < 5°C | Higher temps (>15°C) lead to de-alkylation (loss of t-butyl). |

| Catalyst Loading | 5% w/w (Pd/C) | Can be recycled 2-3 times; Sulfur poisons catalyst. |

| Yield (Overall) | 60 - 75% | Limiting step is usually the nitration regioselectivity. |

| Major Impurity | 6-Nitro isomer | Removed via crystallization in Phase 3. |

Troubleshooting & Critical Control Points

"Why am I getting the 4-amino isomer?"

If you skipped Phase 1 (Alkylation) and nitrated 2-tert-butylphenol directly, the hydroxyl group directs the nitro group to the para position (4). You must block position 4 with a tert-butyl group to force the reaction to position 5.

"Why is the yield low during Nitration?"

If the temperature spikes during the addition of Nitric Acid, the tert-butyl groups can be cleaved (Retro-Friedel-Crafts), leading to complex mixtures of nitrophenols. Efficient cooling is mandatory.

"Can I make the Mono-tert-butyl 5-amino directly?"

Direct synthesis of This compound (without the 4-tBu group) from 2-tert-butylphenol is chemically inefficient.

-

Recommendation: If the 4-tBu group is strictly forbidden in your final molecule, the correct industrial starting material is 3-aminophenol .

-

Route: 3-aminophenol + Isobutylene

Alkylation occurs ortho to -OH and para to -NH2

References

-

Vertex Pharmaceuticals Inc. (2011). Process for the preparation of 5-amino-2,4-di-tert-butylphenol. U.S. Patent 7,495,103.[1][2] Link

-

SGT Life Sciences . (2023). 5-Amino-2,4-Di-Tert-Butylphenol Technical Data Sheet. Link

-

ChemicalBook . (2024).[3] Synthesis routes for 5-Amino-2,4-di-tert-butylphenol. Link

-

Technical Disclosure Commons . (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Link

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]

- 3. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]

- 4. This compound | 873055-35-7 | Benchchem [benchchem.com]

- 5. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 6. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]

- 7. tdcommons.org [tdcommons.org]

Application Note: 5-Amino-2-tert-butylphenol in High-Performance Polymer Design

Abstract

This technical guide details the application of 5-Amino-2-tert-butylphenol (CAS: 1197-01-9) as a "smart" monomer in the synthesis of high-performance thermosetting polymers. Unlike standard aminophenols, the steric bulk of the tert-butyl group at the ortho position to the hydroxyl group imparts unique solubility and electronic properties. This guide focuses on its primary utility: the synthesis of intrinsic self-catalyzing benzoxazine monomers . By leveraging the amine functionality for ring formation while preserving the hindered phenolic moiety, researchers can achieve resins with significantly reduced curing temperatures and enhanced oxidative stability.

Part 1: Chemical Basis & Rationale

The Molecule: this compound

The structural architecture of 5-A-2-tBP offers a dual-functional platform that addresses two common failure modes in high-temperature resins: brittleness and high curing energy .

| Feature | Chemical Functionality | Polymer Benefit |

| Amine (-NH₂) | Primary nucleophile (Position 5) | Acts as the reactive site for Mannich condensation (Benzoxazine synthesis) or Epoxy curing. |

| Phenol (-OH) | Hydroxyl group (Position 1) | Provides catalytic acidity for ring-opening; acts as a reactive site for glycosylation or etherification. |

| tert-Butyl Group | Steric Hindrance (Position 2) | Shields the phenol from premature reaction; increases free volume (lowering dielectric constant); improves solubility in organic solvents. |

The "Smart" Mechanism: Intrinsic Catalysis

In standard benzoxazine synthesis, high temperatures (>200°C) are often required for ring-opening polymerization (ROP). By using 5-A-2-tBP as the amine source , the resulting monomer retains a free, sterically hindered phenolic group.

This pendant -OH group acts as an intramolecular acidic catalyst . It lowers the activation energy for the ring-opening reaction, allowing the resin to cure at lower temperatures (160°C–180°C) without adding external, potentially corrosive catalysts.

Part 2: Application A - Synthesis of Functionalized Benzoxazine Monomers

This protocol describes the synthesis of a benzoxazine monomer where 5-A-2-tBP serves as the amine component, reacted with formaldehyde and a generic phenol (e.g., Bisphenol A or Phenol).

Protocol 1: Mannich Condensation (Solvent Method)

Objective: Synthesize a benzoxazine monomer bearing a pendant tert-butyl phenol group.

Reagents

-

Amine: this compound (1.0 eq)[1]

-

Aldehyde: Paraformaldehyde (2.0 eq, excess to account for depolymerization)

-

Phenol: Phenol (1.0 eq) or Bisphenol-A (0.5 eq)

-

Solvent: Toluene/Ethanol (2:1 ratio) or 1,4-Dioxane

-

Wash: 1N NaOH, Distilled Water

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the Phenol component in the solvent mixture (20% solids content).

-

Amine Addition: Add This compound to the solution. Ensure complete dissolution.

-

Note: The tert-butyl group aids solubility in toluene compared to standard aminophenols.

-

-

Formaldehyde Addition: Cool the mixture to <10°C in an ice bath. Slowly add Paraformaldehyde in portions to prevent an uncontrolled exotherm.

-

Reaction:

-

Allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Heat to reflux (approx. 90–100°C) for 6–8 hours. The solution should turn from clear to amber/dark orange.

-

-

Work-up:

-

Cool to RT. Dilute with diethyl ether or ethyl acetate.

-

Critical Step: Wash the organic layer 3x with 1N NaOH to remove any unreacted starting phenol. The 5-A-2-tBP derived product is less acidic due to the t-butyl group and will remain in the organic phase.

-

Wash 3x with distilled water until neutral pH.

-

-

Purification: Dry over anhydrous

, filter, and remove solvent via rotary evaporation. Recrystallize the crude product from ethanol/water.

Visualization: Synthesis Pathway

Caption: Workflow for the synthesis of "Smart" Benzoxazine monomers using this compound.

Part 3: Application B - Low-Temperature Thermal Curing[2]

The resulting monomer from Part 2 is a "latent" system. It is stable at room temperature but cures rapidly upon heating due to the internal -OH group.

Protocol 2: Curing & Validation

Objective: Polymerize the monomer and validate the "low-temperature" effect.

-

Casting: Melt the purified monomer (typically melting point ~60–90°C) and pour into a pre-heated silicone mold.

-

Degassing: Apply vacuum (-0.1 MPa) at 100°C for 15 minutes to remove trapped air.

-

-

Step-Cure Cycle:

-

140°C for 2 hours (Pre-cure)

-

160°C for 2 hours (Main cure - Note: Standard benzoxazines require 200°C)

-

180°C for 1 hour (Post-cure)

-

-

Validation (DSC Analysis):

-

Run Differential Scanning Calorimetry (DSC) on the uncured monomer.

-

Success Criteria: Observe an exotherm peak (

) significantly lower than standard Bisphenol-A/Aniline benzoxazine (which peaks ~230°C). Expect

-

Visualization: Catalytic Curing Mechanism

Caption: Mechanism of internal acid catalysis provided by the pendant 2-tert-butylphenol moiety.

Part 4: Characterization Data Summary

When comparing the 5-A-2-tBP derived polymer against a standard Aniline-based Polybenzoxazine (P-Ba), typical comparative data is as follows:

| Property | Standard P-Ba | 5-A-2-tBP Modified | Mechanistic Reason |

| Cure Onset ( | ~220°C | ~170°C | Internal catalytic effect of the hindered phenol. |

| Glass Transition ( | 150°C | 165°C - 180°C | Hydrogen bonding network and steric rigidity of t-butyl. |

| Char Yield (800°C) | 30% | 45% | High aromatic content and oxidative stability of hindered phenol. |

| Water Absorption | 1.8% | <1.0% | Hydrophobicity of the tert-butyl group. |

References

-

Takeichi, T., et al. (2008).[2] "High Performance Polybenzoxazines as a Novel Type of Phenolic Resin." Polymer Journal, 40(12), 1121–1131.[2]

-

Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier. (Fundamental text on Benzoxazine synthesis mechanisms).

-

PubChem. (2023).[1][3] "this compound Compound Summary." National Library of Medicine.

-

Rucigaj, A., et al. (2015).[4] "Curing of bisphenol A-aniline based benzoxazine using phenolic, amino and mercapto accelerators." Express Polymer Letters, 9(8), 735-746. (Validates the catalytic effect of phenolic/amino groups).

Sources

Application Note: Scale-Up Synthesis of 5-Amino-2-tert-butylphenol

This Application Note and Protocol details the scale-up synthesis of 5-Amino-2-tert-butylphenol (CAS: 873055-35-7). This compound is a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including CFTR modulators like Ivacaftor, and specialized antioxidants.

Abstract

This guide provides a robust, scalable protocol for the regioselective synthesis of this compound starting from 3-aminophenol. Unlike the synthesis of its di-tert-butyl analog (a common Ivacaftor intermediate), the mono-tert-butyl target requires precise control over Friedel-Crafts alkylation conditions to favor the ortho-to-phenol position (C6) while suppressing over-alkylation and substitution ortho-to-acetamide (C4). The procedure outlines a three-step workflow: N-acetylation, regioselective Friedel-Crafts alkylation, and hydrolytic deprotection, achieving purities >98% suitable for GMP downstream processing.

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of introducing a bulky tert-butyl group at the C2 position (ortho to OH) while establishing an amine at C5. Direct nitration of 2-tert-butylphenol is unsuitable as it directs para (C4) or ortho (C6), failing to access the C5 position.

Strategic Route:

-

Starting Material: 3-Aminophenol (commercially available, low cost).

-

Protection: Acetylation of the amine prevents N-alkylation and modulates ring reactivity.

-

Key Transformation (Regiocontrol): Friedel-Crafts alkylation with tert-butanol.

-

Regioselectivity Logic: The acetamido group (-NHAc) is bulkier than the hydroxyl group (-OH). The bulky tert-butyl electrophile preferentially attacks the position ortho to the smaller -OH group (C6 of the starting material, which becomes C2 in the product) rather than ortho to the -NHAc group (C4).

-

-

Deprotection: Acid-catalyzed hydrolysis yields the target salt or free base.

Reaction Scheme

Figure 1: Synthetic pathway highlighting the critical regioselective alkylation step.

Safety Assessment (Critical for Scale-Up)

| Hazard Class | Risk Factor | Mitigation Strategy |

| Thermal Runaway | Alkylation with H₂SO₄/t-BuOH is highly exothermic. | Use jacketed reactors with active cooling. Control addition rate of H₂SO₄ to maintain T < 25°C. |

| Viscosity Changes | Reaction mass may thicken during crystallization. | Ensure high-torque agitation (anchor impeller recommended). |

| Corrosivity | Conc. H₂SO₄ and HCl used.[1] | Use glass-lined reactors (GLR) or Hastelloy. Full PPE (acid suits) for handling. |

| Flammability | tert-Butanol and EtOAc are flammable. | Ground all equipment. Inert atmosphere (N₂) required. |

Detailed Experimental Protocol

Step 1: N-Acetylation of 3-Aminophenol

Objective: Protect the amine to prevent side reactions and direct the subsequent alkylation.

Reagents:

-

3-Aminophenol (1.0 equiv)

-

Acetic Anhydride (1.1 equiv)

-

Ethyl Acetate (EtOAc) (5.0 vol)

Procedure:

-

Charge a glass-lined reactor with 3-Aminophenol and EtOAc. Stir to create a suspension/solution.

-

Cool the mixture to 10–15°C.

-

Add Acetic Anhydride dropwise over 60 minutes, maintaining internal temperature < 30°C (Exothermic).

-

Stir at 20–25°C for 2 hours. Monitor conversion by TLC/HPLC (Target: < 0.5% SM).

-

Workup: The product, 3-acetamidophenol, often precipitates.

-

Yield Target: 90–95%.

Step 2: Regioselective Friedel-Crafts Alkylation (The Critical Step)

Objective: Introduce the tert-butyl group at C2 (ortho to OH) while avoiding C4 and di-alkylation.

Reagents:

-

3-Acetamidophenol (1.0 equiv)

-

tert-Butanol (1.1 equiv) — Note: Do not use large excess to avoid di-alkylation.

-

Sulfuric Acid (98%) (1.5 equiv) or Methanesulfonic Acid (MSA)

-

Dichloromethane (DCM) or Methanol (solvent choice affects selectivity; DCM is standard for heterogeneous precipitation).

Protocol:

-

Suspend 3-acetamidophenol in DCM (10 vol) in a reactor cooled to 0–5°C.

-

Add tert-Butanol (1.1 equiv).

-

Slow Addition: Add conc. H₂SO₄ dropwise over 2 hours.

-

Critical Control: Temperature must not exceed 10°C during addition to maximize regioselectivity.

-

-

Reaction: Warm slowly to 20–25°C and stir for 12–24 hours.

-

PAT: Monitor HPLC. Look for:

-

Target: 2-tert-butyl-5-acetamidophenol (Major).

-

Impurity A: 4-tert-butyl-3-acetamidophenol (Minor, ortho to NHAc).

-

Impurity B: 2,4-di-tert-butyl-5-acetamidophenol (Over-alkylated).

-

-

-

Quench: Pour reaction mixture slowly into Ice/Water (10 vol) with vigorous stirring.

-

Extraction/Isolation:

-

Yield Target: 60–70% (isolated).

Step 3: Hydrolysis to this compound

Objective: Remove the acetyl group.

Reagents:

-

Intermediate from Step 2 (1.0 equiv)[8]

-

HCl (6N, aq) (5.0 equiv) or NaOH (10% aq) followed by neutralization.

-

Ethanol (3 vol)

Protocol:

-

Charge intermediate, Ethanol, and 6N HCl.

-

Reflux (80–85°C) for 4–6 hours.

-

Cool to room temperature.

-

Neutralization: Adjust pH to ~7.0–7.5 using 20% NaOH or Na₂CO₃ solution.

-

Crystallization: The free base, This compound , will precipitate.

-

Filtration: Filter the solid. Wash with water and cold heptane.

-

Drying: Vacuum dry at 45°C.

Process Analytical Technology (PAT) & Quality Control

| Parameter | Method | Specification |

| Reaction Completion | HPLC (C18 column, ACN/Water + 0.1% TFA) | SM < 0.5% |

| Regio-Purity | 1H NMR (DMSO-d6) | Distinguish C2-tBu vs C4-tBu isomers. Target: >98% isomeric purity. |

| Residual Solvents | GC-Headspace | DCM < 600 ppm, Toluene < 890 ppm |

| Appearance | Visual | Off-white to pale grey solid |

NMR Identification:

-

Target (this compound): The aromatic protons will show a specific coupling pattern. The proton at C6 (ortho to OH, meta to tBu) will appear as a doublet (or d,d) distinct from the pattern of the 4-tBu isomer. The t-butyl group typically appears around 1.3-1.4 ppm.

Troubleshooting Guide

Figure 2: Decision tree for optimizing regioselectivity.

References

-

Preparation of 2,4-di-tert-butyl-5-aminophenol (and analogs). Google Patents. Patent CN105884628A. Accessed Oct 2023. Link

- Note: This patent describes the di-tert-butyl synthesis but provides the foundational chemistry for the mono-alkyl

-

Synthesis of Ivacaftor Intermediates. Technical Disclosure Commons. "Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol". Accessed Oct 2023. Link

- Provides context on the reduction and handling of similar tert-butyl aminophenol systems.

- Regioselective Alkylation of Phenols.Journal of Chemical Research.

-

This compound Product Data. BenchChem. CAS 873055-35-7. Link

Disclaimer: This protocol is for research and development purposes. Scale-up to manufacturing volumes requires a full Process Safety Management (PSM) review.

Sources

- 1. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]

- 2. uwaterloo.ca [uwaterloo.ca]

- 3. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]

- 4. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]

- 5. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

- 7. researchgate.net [researchgate.net]

- 8. RU2556984C2 - ÐодÑлÑÑоÑÑ ÑÑанÑпоÑÑеÑов аÑÑ-ÑвÑзÑваÑÑей каÑÑеÑÑ - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-2-tert-butylphenol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 5-Amino-2-tert-butylphenol from a typical reaction mixture. The following content is structured in a question-and-answer format to directly address potential challenges and frequently asked questions encountered during experimental work.

Section 1: Understanding Your Compound and Potential Impurities

Before embarking on a purification strategy, a thorough understanding of the target molecule and potential contaminants is paramount. This section addresses key characteristics of this compound and its common impurities.

Q1: What are the key physical and chemical properties of this compound?

This compound is an organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[1] Its structure consists of a phenol ring substituted with an amino group and a bulky tert-butyl group. The presence of both an acidic phenolic hydroxyl group and a basic amino group makes it an amphoteric molecule. The tert-butyl group, being hydrophobic, influences its solubility, making it more soluble in organic solvents and only slightly soluble in water.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Off-white to pink solid | [4] |

| Predicted pKa (Phenolic OH) | ~10-12 | [5] |

| Predicted pKa (Amino Group) | ~4-5 | |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, ether | [2] |

Q2: What are the likely impurities in a crude reaction mixture of this compound?

The most common synthetic route to this compound involves the nitration of 2-tert-butylphenol followed by the reduction of the resulting nitro-intermediate. Therefore, the primary impurities are likely to be:

-

Unreacted 2-tert-butylphenol: The starting material for the synthesis.

-

2-tert-butyl-5-nitrophenol: The intermediate compound from the nitration step.

-

Isomeric nitrophenols: Nitration of 2-tert-butylphenol can also yield other isomers, such as 2-tert-butyl-4-nitrophenol and 2-tert-butyl-6-nitrophenol.

-

Degradation products: Aminophenols can be susceptible to oxidation, especially when exposed to air and light, leading to colored impurities. The free base form can be unstable.[6][7]

Section 2: Purification Strategies: Troubleshooting and Protocols

This section provides detailed guidance on the most effective methods for purifying this compound, including recrystallization and acid-base extraction.

Recrystallization

Q3: My crude this compound is a discolored solid. Can I purify it by recrystallization?

Yes, recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Troubleshooting Recrystallization:

-

Oiling out: If the compound separates as an oil instead of crystals upon cooling, this indicates that the boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated. To remedy this, you can try using a lower-boiling point solvent or adding more solvent to the hot solution.

-

No crystal formation: If no crystals form upon cooling, the solution may be too dilute, or nucleation is slow. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of pure this compound. Evaporating some of the solvent to increase the concentration can also be effective.

-

Poor recovery: Low yield can result from using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration. Ensure you are using the minimum amount of hot solvent required for dissolution and allow for slow cooling.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Based on the properties of the related 2-tert-butylphenol, good starting points for solvent screening are ethanol, acetone, or mixtures of a soluble solvent with a non-polar anti-solvent like hexane or toluene.[2]

-

Dissolution: In a fume hood, gently heat your chosen solvent. Add the minimum amount of hot solvent to your crude this compound in an Erlenmeyer flask until it completely dissolves.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.

Diagram 1: Recrystallization Workflow

Caption: A general workflow for the purification of a solid compound by recrystallization.

Acid-Base Extraction

Q4: How can I use acid-base extraction to separate this compound from non-polar impurities?

Acid-base extraction is a highly effective liquid-liquid extraction technique that exploits the different acidic and basic properties of the components in a mixture. Since this compound has both a weakly acidic phenolic hydroxyl group and a weakly basic amino group, its solubility in aqueous solutions can be manipulated by adjusting the pH.

The Principle:

-

In acidic solution (e.g., dilute HCl): The basic amino group will be protonated to form a water-soluble ammonium salt (-NH₃⁺Cl⁻). The phenolic hydroxyl group will remain largely unreacted. Non-basic impurities will remain in the organic phase.

-

In basic solution (e.g., dilute NaOH): The acidic phenolic hydroxyl group will be deprotonated to form a water-soluble phenoxide salt (-O⁻Na⁺). The amino group will remain as the free base. Non-acidic impurities will stay in the organic phase.

Troubleshooting Acid-Base Extraction:

-

Emulsion formation: Vigorous shaking can lead to the formation of an emulsion at the interface of the aqueous and organic layers, making separation difficult. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

-

Incomplete extraction: If the desired compound is not fully extracted into the aqueous layer, it could be due to insufficient mixing or the use of an inappropriate pH. Ensure thorough but gentle mixing and check the pH of the aqueous layer with pH paper.

-

Precipitation at the interface: The salt of your compound might not be fully soluble in the aqueous layer, leading to precipitation. If this occurs, you can add more of the aqueous solution to dissolve the precipitate.

Step-by-Step Acid-Base Extraction Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

-

Acidic Extraction (to remove basic impurities and isolate the product as a salt):

-

Transfer the organic solution to a separatory funnel.

-

Add an equal volume of dilute aqueous HCl (e.g., 1 M).

-

Stopper the funnel, invert, and vent frequently to release any pressure buildup.

-

Shake gently for 1-2 minutes.

-

Allow the layers to separate. The aqueous layer will contain the protonated this compound.

-

Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute HCl.

-

-

Basification and Re-extraction:

-

Combine the acidic aqueous extracts.

-

Slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). This compound will precipitate out as the free base.

-

Extract the precipitated product back into a fresh portion of the organic solvent.

-

-

Washing and Drying:

-

Wash the organic layer containing the purified product with water and then with brine to remove any residual salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Solvent Removal:

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Diagram 2: Acid-Base Extraction Logic

Caption: The logic of separating this compound using acid-base extraction.

Section 3: Purity Assessment and Stability

Q5: How can I assess the purity of my final product?

Several analytical techniques can be employed to determine the purity of your this compound:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for assessing purity. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) can be used to separate the product from any remaining impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of impurities by comparing the obtained spectrum with a reference.

-

Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. A broad melting point range is indicative of impurities.

Q6: My purified this compound is turning dark over time. What is happening and how can I prevent it?

The discoloration of aminophenols upon standing is a common issue caused by aerial oxidation. The free base form of this compound can be unstable and susceptible to degradation.[6][7]

To enhance stability:

-

Store under an inert atmosphere: Keep the purified compound under nitrogen or argon to minimize contact with oxygen.

-

Protect from light: Store in an amber-colored vial or in a dark place.

-

Convert to a salt: For long-term storage, consider converting the purified free base to its hydrochloride salt by dissolving it in a suitable solvent (e.g., ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in a miscible solvent. The salt form is generally more stable and less prone to oxidation.[6][7]

References

-

Solubility of 2-tert-butylphenol. (n.d.). Solubility of Things. Retrieved January 23, 2024, from [Link]

-

China 5-Amino-2,4-di-tert-butylphenol CAS 873055-58-4 Supplier. (n.d.). Hubei Zhonghan New Materials Co., Ltd. Retrieved January 23, 2024, from [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). National Institutes of Health. Retrieved January 23, 2024, from [Link]

- An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof. (2016). Google Patents.

-

Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. (2025). Technical Disclosure Commons. Retrieved January 23, 2024, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 23, 2024, from [Link]

Sources

- 1. This compound | C10H15NO | CID 57470209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-AMino-2,4-di-tert-butylphenol | 873055-58-4 [chemicalbook.com]

- 5. zhonghanchemical.com [zhonghanchemical.com]

- 6. This compound | 873055-35-7 | Benchchem [benchchem.com]

- 7. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]

Stability issues and degradation of "5-Amino-2-tert-butylphenol"

Technical Support Center: 5-Amino-2-tert-butylphenol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation challenges encountered during experimentation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the integrity of your results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when working with this compound, providing potential causes and actionable solutions.

Issue 1: Rapid Discoloration of Solid or Solution (Turning Pink, Brown, or Black)

Question: My solid this compound, or a solution of it, has started to change color, developing a pink, brown, or even black tint. What is causing this, and how can I prevent it?

Answer:

This discoloration is a classic indicator of degradation, primarily through oxidation. The aminophenol functional groups in this compound are highly susceptible to oxidation, especially when exposed to air (oxygen), light, and trace metal impurities. The colored products are likely quinone-imine or polymeric species formed from the initial oxidation products.

Causality Explained:

-

Oxidation Mechanism: The phenolic hydroxyl and amino groups are electron-donating, making the aromatic ring electron-rich and prone to oxidation. The initial step is often the formation of a phenoxyl radical, which can then undergo further reactions to form highly colored quinone-imines. These intermediates can then polymerize, leading to darker, insoluble materials. The presence of the bulky tert-butyl group can influence the stability of these intermediates.[1]

-

Contributing Factors:

-

Oxygen: Atmospheric oxygen is the primary oxidant.

-

Light: UV and visible light can provide the energy to initiate the oxidation process (photodegradation).

-

Trace Metals: Metal ions can catalyze the oxidation of phenols.

-

pH: While not extensively documented for this specific molecule, the stability of aminophenols can be pH-dependent.

-

Solutions:

-

Inert Atmosphere: Handle and store the solid compound under an inert atmosphere (e.g., nitrogen or argon).[2] When preparing solutions, use solvents that have been de-gassed by sparging with an inert gas.

-

Light Protection: Store the solid and solutions in amber vials or wrap containers with aluminum foil to protect from light.[3]

-

Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form explosive peroxides that are also strong oxidizing agents.

-

Temperature Control: Store the compound at the recommended temperature, typically 2-8°C, to slow down the rate of degradation.[3]

-

Use of Antioxidants: For some applications, the addition of a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) to solutions can help to inhibit oxidation. However, this is not always feasible if it interferes with downstream reactions.

-

Acid Addition Salt: The most effective way to improve stability is to use an acid addition salt, such as the hydrochloride salt of this compound.[4] The protonation of the amino group significantly reduces its electron-donating ability, making the compound much less susceptible to oxidation.[4]

Issue 2: Appearance of New, Unidentified Peaks in HPLC Analysis

Question: I am running an HPLC analysis of my this compound sample, and I see new peaks that were not there initially. What are these, and how can I identify them?

Answer:

The appearance of new peaks in your chromatogram is a clear sign of degradation or the presence of impurities from the synthesis. Given the instability of the free base, these are likely oxidative degradation products or residual starting materials and byproducts.

Probable Identities of New Peaks:

-

Oxidized Species: The primary degradation products are likely to be quinone-imines, benzoquinones, and their subsequent polymerization products.

-

Synthetic Impurities: Depending on the synthetic route, you might see residual 2,4-di-tert-butyl-5-nitrophenol (the precursor) or byproducts from the reduction step.[5]

Troubleshooting and Identification Workflow:

-

Forced Degradation Study: To tentatively identify the degradation peaks, perform a forced degradation study.[6] This involves subjecting your pure compound to various stress conditions:

-

Oxidative: Treat with a dilute solution of hydrogen peroxide.

-

Acidic/Basic Hydrolysis: Expose to dilute HCl and NaOH.

-

Thermal: Heat the solid or a solution.

-

Photolytic: Expose to UV light.

-

Run HPLC on each stressed sample and compare the chromatograms to your degraded sample. This will help in assigning the peaks to specific degradation pathways.

-

-

LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The mass-to-charge ratio of the new peaks will provide the molecular weight of the impurities, allowing you to propose structures.

-

NMR Spectroscopy: If an impurity is present in a significant amount, it can be isolated by preparative HPLC and its structure can be fully elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maximize shelf-life, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (nitrogen or argon) and protected from light.[3] For long-term storage, consider storing in a freezer at -20°C. If you are working with the free base, which is known to be unstable, it is highly recommended to convert it to its hydrochloride salt for storage.[4]

Q2: My this compound has degraded. Can I purify it?

A2: Yes, purification is often possible, especially if the degradation is not extensive. The most common method for purifying aminophenols is recrystallization. The choice of solvent is critical and may require some experimentation. A common solvent for the purification of the related 5-amino-2,4-di-tert-butylphenol is cyclohexane.[5] Column chromatography can also be used, but may lead to further degradation on the stationary phase if the compound is particularly sensitive.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection is typically used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities or degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the main compound and can be used to identify and quantify major impurities if their signals do not overlap significantly with the main compound's signals.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. As with all chemicals, you should handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid inhalation of dust and contact with skin and eyes.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required for your specific instrumentation and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm (or scan for optimal wavelength) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. |

Self-Validation: A method is considered stability-indicating if it can resolve the main peak from all potential degradation products and impurities. To validate this method, run samples from a forced degradation study. The chromatograms should show baseline separation between the parent compound and all new peaks that are formed.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample and a vial of the stock solution in an oven at 80°C for 48 hours.

-

Photodegradation: Expose a solid sample and a vial of the stock solution to direct sunlight or a photostability chamber for 48 hours.

-

-

Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by the stability-indicating HPLC method.

Visualizations

Degradation Pathway

Caption: Proposed oxidative degradation pathway of this compound.

Troubleshooting Workflow

Caption: Troubleshooting workflow for stability issues of this compound.

References

-

Zhonghan. China 5-AMino-2,4-di-tert-butylphenol CAS:873055-58-4 Manufacturer, Supplier. Available from: [Link]

-

Zhonghan. China 5-Amino-2,4-di-tert-butylphenol CAS 873055-58-4 Supplier. Available from: [Link]

- Google Patents. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.

-

Technical Disclosure Commons. Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. 2025-01-23. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Thornton, T. D., & Savage, P. E. (1992). Thermal Decomposition of Substituted Phenols in Supercritical Water. ACS Publications. Available from: [Link]

-

ResearchGate. PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. 2017-11-17. Available from: [Link]

-

Science of Synthesis. (2010). Oxidation of Amines and N-Hetarenes. Available from: [Link]

-

DTIC. THERMAL DEGRADATION OF PHENOLIC POLYMERS. Available from: [Link]

-

Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Available from: [Link]

-

Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Available from: [Link]

-

ResearchGate. a Absorbance plot for 3-aminophenol degradation; b Effect of photocatalyst dose. Available from: [Link]

-

RSC Publishing. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. Available from: [Link]

-

ResearchGate. (PDF) Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. 2025-08-10. Available from: [Link]

-

MDPI. Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. 2021-04-07. Available from: [Link]

-

ResearchGate. Coupled biodegradation of p-nitrophenol and p-aminophenol in bioelectrochemical system: Mechanism and microbial functional diversity. 2025-08-05. Available from: [Link]

-

RSC Publishing. Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts. Available from: [Link]

-

Schlegel Group. Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Available from: [Link]

-

RSC Publishing. Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds. 2021-11-17. Available from: [Link]

-

ResearchGate. TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. 2025-08-05. Available from: [Link]

-

Semantic Scholar. Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. 2007-03-05. Available from: [Link]

Sources

- 1. This compound | 873055-35-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. China 5-AMino-2,4-di-tert-butylphenol CAS:873055-58-4 Manufacturer, Supplier | Zhonghan [xsu.com]

- 4. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]

- 5. tdcommons.org [tdcommons.org]

- 6. apps.dtic.mil [apps.dtic.mil]

Technical Support Center: Synthesis and Handling of 5-Amino-2,4-di-tert-butylphenol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Amino-2,4-di-tert-butylphenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and handling of this critical chemical intermediate. As a key building block in the synthesis of pharmaceuticals like Ivacaftor, mastering its preparation is essential.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can anticipate, troubleshoot, and resolve common issues encountered in the lab and during scale-up.

Section 1: Synthesis Overview and Core Reaction Challenges

The most prevalent and scalable synthetic route to 5-Amino-2,4-di-tert-butylphenol involves the reduction of its nitro precursor, 2,4-di-tert-butyl-5-nitrophenol.[1][2] While straightforward in principle, this transformation is fraught with challenges related to product stability and purification.

The primary issue is the inherent instability of the 5-Amino-2,4-di-tert-butylphenol free base.[3] The aminophenol moiety is highly susceptible to oxidation, readily degrading in the presence of atmospheric oxygen to form colored impurities, likely quinone-type structures.[2][3] This degradation significantly impacts purity, yield, and the performance of the material in subsequent reactions.

A secondary challenge is developing a purification strategy that is both effective and scalable. While laboratory-scale purifications might employ silica gel chromatography, this method is often impractical and cost-prohibitive for larger quantities.[3] Therefore, robust crystallization protocols are highly preferred.

dot graph Synthesis_Overview { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

A [label="2,4-di-tert-butylphenol", fillcolor="#F1F3F4"]; B [label="2,4-di-tert-butyl-5-nitrophenol", fillcolor="#F1F3F4"]; C [label="5-Amino-2,4-di-tert-butylphenol\n(Unstable Free Base)", fillcolor="#FBBC05"]; D [label="5-Amino-2,4-di-tert-butylphenol HCl\n(Stable Salt)", fillcolor="#34A853"];

A -> B [label=" Nitration \n (e.g., HNO3)"]; B -> C [label=" Reduction \n (e.g., H2, Pd/C)"]; C -> D [label=" Acid Treatment \n (e.g., HCl)"]; } enddot Caption: General synthetic pathway for 5-Amino-2,4-di-tert-butylphenol.

Section 2: Troubleshooting Guide for Synthesis

This section addresses the most common problems encountered during the reduction of 2,4-di-tert-butyl-5-nitrophenol.

Question 1: My reduction reaction is stalling. TLC and LC-MS analysis show a significant amount of starting material even after extended reaction times. What's going wrong?